molecular formula C17H20BrN5O2 B5574180 2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5574180
M. Wt: 406.3 g/mol
InChI Key: FVPQDSTVWWTGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C17H20BrN5O2 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.08004 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformationally Restricted Analogues of Remoxipride

Several derivatives related to remoxipride were synthesized to evaluate their potential as antipsychotic agents. These compounds, designed to mimic the intramolecular hydrogen bonding of desmethylremoxipride, were tested for their affinity to the dopamine D-2 receptor. Although enhanced affinities were not observed, this research demonstrates the exploration of benzamide derivatives in neuropharmacology (M. H. Norman, J. L. Kelley, E. Hollingsworth, 1993).

Potential Vasodilation Properties

A study on the synthesis of 3-pyridinecarboxylates, prepared through a nucleophilic substitution reaction involving secondary amines like morpholine, revealed compounds with considerable vasodilation potency. This suggests the potential cardiovascular applications of such derivatives (A. S. Girgis, N. Mishriky, A. Farag, W. El-Eraky, H. Farag, 2008).

Synthesis in Medicinal Chemistry

The synthesis of biodegradable polyesteramides with pendant functional groups involves morpholine-2,5-dione derivatives. This research highlights the utility of such compounds in developing materials with specific biological applications, demonstrating the chemical versatility and potential for biomedical engineering (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Antimicrobial Agents

The creation of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents involved reactions with morpholine, indicating these compounds' relevance in developing new therapeutics against bacteria and fungi (M. I. Attia, A. El-Emam, Abdulghafoor A. Al-Turkistani, A. Kansoh, N. El‐Brollosy, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. The morpholinyl group can be used to bind to RNA or other therapeutics , so it’s possible that this compound could have applications in drug delivery or gene therapy.

Safety and Hazards

Based on the safety data sheet for a similar compound, 2-Bromo-6-(4-morpholinyl)benzonitrile , it can be inferred that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It could be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-bromo-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O2/c18-14-4-2-1-3-13(14)17(24)20-6-5-19-15-11-16(22-12-21-15)23-7-9-25-10-8-23/h1-4,11-12H,5-10H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPQDSTVWWTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.